molecular formula C19H14BrN3O4 B1227274 N-[4-[[(5-bromofuran-2-carbonyl)amino]carbamoyl]phenyl]benzamide

N-[4-[[(5-bromofuran-2-carbonyl)amino]carbamoyl]phenyl]benzamide

Cat. No. B1227274
M. Wt: 428.2 g/mol
InChI Key: MPQDYLJVMYGFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[[[(5-bromo-2-furanyl)-oxomethyl]hydrazo]-oxomethyl]phenyl]benzamide is a member of benzamides.

Scientific Research Applications

Synthesis and Characterization

  • Spectroscopic Characterization : N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a related compound, was synthesized and characterized using various spectroscopic methods. This study provides insights into the structural analysis and potential applications of similar benzamide derivatives (Saeed, Rashid, Bhatti, & Jones, 2010).

Biological Applications

  • Insect Growth Regulation : Research has shown that certain benzamide derivatives have potential as insect growth regulators. This could indicate similar uses for N-[4-[[(5-bromofuran-2-carbonyl)amino]carbamoyl]phenyl]benzamide in pest control and agriculture (Retnakaran, 1980).
  • Mosquito Development Inhibition : Other benzamide compounds have demonstrated effectiveness in inhibiting mosquito development, suggesting potential applications in mosquito control for similar compounds (Schaefer, Miura, Wilder, & Mulligan, 1978).

Medical Imaging

  • Melanoma Imaging : Certain benzamide derivatives have been used for melanoma imaging, implying potential for N-[4-[[(5-bromofuran-2-carbonyl)amino]carbamoyl]phenyl]benzamide in diagnostic applications (Eisenhut et al., 2000).

Medicinal Chemistry

  • Enzyme Inhibition : Benzamide derivatives have been evaluated for their potential to inhibit enzymes, which could suggest similar applications in drug design and development for N-[4-[[(5-bromofuran-2-carbonyl)amino]carbamoyl]phenyl]benzamide (Saeed et al., 2015).

Material Science

  • Polyimide Modification : Research into the modification of polyimide films using benzamide derivatives indicates potential applications in material science and engineering (Luo et al., 2011).

Antimicrobial Research

  • Antipathogenic Activity : Certain benzamide derivatives have shown antipathogenic activities, which could suggest potential applications in developing antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

properties

Product Name

N-[4-[[(5-bromofuran-2-carbonyl)amino]carbamoyl]phenyl]benzamide

Molecular Formula

C19H14BrN3O4

Molecular Weight

428.2 g/mol

IUPAC Name

N-[4-[[(5-bromofuran-2-carbonyl)amino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C19H14BrN3O4/c20-16-11-10-15(27-16)19(26)23-22-18(25)13-6-8-14(9-7-13)21-17(24)12-4-2-1-3-5-12/h1-11H,(H,21,24)(H,22,25)(H,23,26)

InChI Key

MPQDYLJVMYGFRE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(O3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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